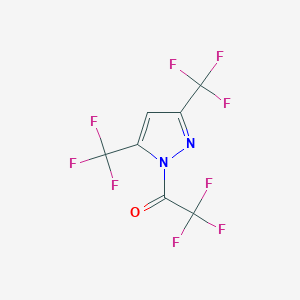

1-Trifluoroacetyl-3,5-bis(trifluoromethyl)pyrazole

Descripción general

Descripción

“1-Trifluoroacetyl-3,5-bis(trifluoromethyl)pyrazole” is a biochemical used for proteomics research . It is also known as “3,5-Bis(trifluoromethyl)pyrazole” with a molecular formula of C7HF9N2O and a molecular weight of 300.08 .

Molecular Structure Analysis

The X-ray molecular structure of the important molecule “3,5-bis(trifluoromethyl)pyrazole” has been determined at 120 K and gave crystals belonging to the triclinic P space group . The compound forms tetramers through N–H···N hydrogen bonds and some proton disorder is necessary to explain the geometric features of the monomers .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of trifluoromethylazoles, including derivatives of 1-Trifluoroacetyl-3,5-bis(trifluoromethyl)pyrazole, has been a subject of study to explore their chemical properties and potential applications. For instance, the reaction of hydrazine with certain precursors has been used to produce trifluoromethylazoles, which were then characterized to determine their pKa values, an essential property for their potential use in measuring pH in biological media through 19F NMR spectroscopy (Jones et al., 1996). Additionally, an improved synthesis procedure for trifluoromethyl substituted pyrazoles, including 3,5-bis(trifluoromethyl)-1H-pyrazole, has been developed, focusing on using low-cost and easily available materials, which were characterized using multinuclear NMR spectroscopy (Grünebaum et al., 2016).

Applications in Lithium Ion Batteries

A novel methylated pyrazole derivative, specifically 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole, was synthesized and characterized for high voltage application in lithium ion batteries. The study compared the reactivity and performance of this derivative with other functional additives, demonstrating its potential benefits in improving cell cycling performance through smart selection of substitution groups in the molecule (von Aspern et al., 2020).

Conversion into Carboxylic Acids

Research has also focused on the facile synthesis of 3- and 5-trifluoromethyl-4-trifluoroacetylpyrazoles and their subsequent conversion into pyrazole-4-carboxylic acids. This process involves the reaction of specific vinyl ethers, sulfides, and amines with hydrazines, followed by hydrolysis to yield the corresponding carboxylic acids, showcasing the compound's versatility in synthesis pathways (Okada et al., 1992).

Structural Analysis

The structural analysis of 3,5-bis(trifluoromethyl)pyrazole in both gas phase and solid state has provided insights into its molecular structure, revealing tetrameric formations through N–H···N hydrogen bonds and proton disorder in the crystal. Such studies are crucial for understanding the compound's behavior in different states and potential applications in materials science (Alkorta et al., 1999).

Safety and Hazards

Propiedades

IUPAC Name |

1-[3,5-bis(trifluoromethyl)pyrazol-1-yl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF9N2O/c8-5(9,10)2-1-3(6(11,12)13)18(17-2)4(19)7(14,15)16/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDXSZUXGKZNPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1C(F)(F)F)C(=O)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF9N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2-Chloroacetyl)oxy]imino}-6-fluorothiochromane](/img/structure/B3041071.png)

![2-[(3-Chloro-2-fluorobenzyl)thio]pyridinium-1-olate](/img/structure/B3041072.png)

![2-Chloro-1-(8-fluoro-2,4-dihydrobenzo[5,6]thiino[4,3-c]pyrazol-2-yl)ethan-1-one](/img/structure/B3041073.png)

![4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile](/img/structure/B3041075.png)

![3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B3041077.png)

![[3-(Chloromethyl)phenyl]-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B3041079.png)

![(3-Chlorophenyl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone](/img/structure/B3041081.png)

![(2-Chloropyridin-3-yl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone](/img/structure/B3041084.png)

![N1-[(Diphenylphosphoryl)(thien-2-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B3041087.png)

![N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B3041090.png)

![2,6-difluoro-3-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B3041093.png)